molecular formula C18H23F2N7O2 B610182 PQR530 CAS No. 1927857-61-1

PQR530

Cat. No. B610182
CAS RN: 1927857-61-1
M. Wt: 407.4258
InChI Key: SYKBZXMKAPICSO-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PQR530 is a potent, ATP-competitive, orally bioavailable, and brain-penetrant dual pan-PI3K/mTORC1/2 inhibitor . It has a subnanomolar Kd toward PI3Kα and mTOR (0.84 and 0.33 nM, respectively) . It exhibits antitumor activity .


Synthesis Analysis

The development of PQR530 concentrated on the improvement of both, the potency and the selectivity for all targeted kinases, namely the class IA PI3K isoforms as well as mTOR . A detailed ligand-based structure-activity relationship study was obtained by systematic modifications of the hinge region as well as the affinity binding substituents .


Molecular Structure Analysis

The molecular formula of PQR530 is C18H23F2N7O2 . The molecular weight is 407.42 .

Scientific Research Applications

Cancer Therapeutics: Dual PI3K/mTOR Inhibition

PQR530 is a potent dual pan-PI3K/mTORC1/2 inhibitor, which has shown promise in the treatment of cancer. It targets the PI3K/AKT/mTOR signaling pathway, which is fundamental in cell proliferation, growth, and survival. Aberrant activation of this pathway can drive the progression of malignant tumors . PQR530’s ability to inhibit this pathway makes it a valuable compound in cancer therapeutics.

Selectivity and Potency in Cancer Cell Lines

The compound has demonstrated excellent selectivity over a wide panel of kinases, unrelated receptor enzymes, and ion channels. It has also displayed potency in a panel of 44 cancer cell lines to prevent cancer cell growth, with a mean value for GI50 of 426 nM . This suggests that PQR530 could be effective across a diverse range of cancers.

Brain Penetration and Neurological Applications

PQR530 is brain-penetrant, which is a significant advantage for potential treatments of brain tumors and neurological disorders associated with the PI3K/AKT/mTOR pathway . Its ability to cross the blood-brain barrier opens up research avenues in neuro-oncology and neurodegenerative diseases.

Pharmacokinetics and Oral Bioavailability

The pharmacokinetic profile of PQR530 indicates good oral bioavailability and a dose-proportional pharmacokinetic response in mice. This makes it a candidate for oral administration in clinical settings, which is preferable for patient compliance and comfort .

Preclinical Development and Tolerability

PQR530 has undergone preclinical development, showing excellent tolerability in GLP toxicological testing in rats and dogs. This suggests that it has a favorable safety profile, which is crucial for further development and clinical trials .

Anti-Tumor Effects In Vivo

The compound has been tested in vivo, showing significant anti-tumor effects in various mouse xenograft models, including lymphoma and ovarian cancer. This demonstrates its potential effectiveness in treating tumors in a living organism, not just in vitro .

Mechanism of Action

Target of Action

PQR530, also known as a dual pan-PI3K/mTORC1/2 inhibitor, primarily targets all isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes C1/2 . These targets play a fundamental role in cell proliferation, growth, survival, and are often aberrantly activated in malignant tumors .

Mode of Action

PQR530 is an ATP site-directed inhibitor that potently binds to its targets . It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival . By inhibiting this pathway, PQR530 can prevent the progression of malignant tumors .

Biochemical Pathways

The PI3K/AKT/mTOR signaling pathway is the primary biochemical pathway affected by PQR530 . This pathway regulates many cellular processes, including growth, survival, proliferation, differentiation, and motility . Inhibition of this pathway by PQR530 leads to decreased cell proliferation and growth .

Pharmacokinetics

PQR530 exhibits dose-proportional pharmacokinetics in mice . It reaches a maximum concentration in plasma and brain after 30 minutes, indicating that efficacious concentrations are reached in both tissues . The calculated half-life for plasma and brain is approximately 5 hours . PQR530 demonstrates good oral bioavailability and excellent brain penetration .

Result of Action

PQR530 has shown excellent activities in cellular assays as well as in PI3Kα and mTOR enzymatic binding assays . In A2058 melanoma cells, PQR530 inhibited protein kinase B (PKB, pSer473) and ribosomal protein S6 (pS6, pSer235/236) phosphorylation . Moreover, PQR530 displayed potency in a panel of 44 cancer cell lines to prevent cancer cell growth .

Action Environment

The action of PQR530 can be influenced by environmental factors. For instance, an increase in insulin and blood glucose, a treatable class effect of PI3K inhibitors, has been observed after PQR530 administration to mice . Pqr530 is well tolerated and efficiently inhibits tumor growth in xenograft models .

Safety and Hazards

PQR530 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKBZXMKAPICSO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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